molecular formula C9H10ClF3O2 B1352679 cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 68127-59-3

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1352679
CAS No.: 68127-59-3
M. Wt: 242.62 g/mol
InChI Key: SPVZAYWHHVLPBN-WREUKLMHSA-N
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Description

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . It is widely used in pest control due to its high efficacy and broad-spectrum activity .

Target of Action

Lambda-cyhalothric acid primarily targets a wide range of agricultural crop and public health pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies .

Mode of Action

Lambda-cyhalothric acid works by disrupting the normal functioning of the nervous system in insects. It binds to the voltage-gated sodium channels in nerve cell membranes, prolonging the sodium current, which leads to repetitive firing, paralysis, and ultimately death of the pest .

Biochemical Pathways

The compound affects the sodium ion channel pathway, leading to an overstimulation of the nervous system. This overstimulation causes rapid knockdown of the pest, followed by its death .

Pharmacokinetics

Lambda-cyhalothric acid has a low aqueous solubility and is relatively volatile . It has a high octanol-water partition coefficient (Kow), indicating that it tends to accumulate in fatty tissues .

Result of Action

The result of the action of lambda-cyhalothric acid is the rapid knockdown and subsequent death of the targeted pests. It is highly toxic to mammals and is a known irritant. It is also highly toxic to fish, aquatic invertebrates, and honeybees .

Action Environment

The action of lambda-cyhalothric acid can be influenced by environmental factors. It has a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter . This suggests that it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water . The compound is also resistant to degradation in sunlight, with a half-life of approximately 30 days .

Biochemical Analysis

Biochemical Properties

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite of pyrethroid insecticides. It interacts with various enzymes and proteins within the body. One of the primary interactions is with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of many xenobiotics. The compound is known to be relatively non-toxic and is excreted through urine .

Cellular Effects

The effects of this compound on cells are primarily observed in the liver and kidneys. Studies have shown that exposure to this compound can lead to an increase in interleukin 1β and tumor necrosis factor α levels, indicating a pro-inflammatory response . This response can affect cell signaling pathways and gene expression, leading to potential nephrotoxic and hepatotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with voltage-gated sodium channels in neuron membranes. This interaction can lead to neurotoxic effects, although the compound itself is considered relatively non-toxic compared to its parent pyrethroid compounds . The binding interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and subsequent excretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can still exert biological effects. Long-term exposure studies have shown that the compound can lead to sustained pro-inflammatory responses in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is relatively non-toxic, but higher doses can lead to significant nephrotoxic and hepatotoxic effects. These effects are dose-dependent and have been observed in various animal studies .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway involves the cleavage of the central ester bond, leading to the formation of relatively non-toxic metabolites that are excreted through urine . This metabolic process is crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the bloodstream. It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of liver and kidney cells. It does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are largely determined by its interactions with cellular enzymes and proteins .

Properties

IUPAC Name

(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZAYWHHVLPBN-WREUKLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70887168, DTXSID101335879
Record name cis-Cyhalothric acid
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Record name (1R-cis)-Cyhalothric Acid
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Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68127-59-3, 72748-35-7, 76023-99-9
Record name cis-Cyhalothric acid
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Record name Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis-
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel-
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Record name cis-Cyhalothric acid
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Record name reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid
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Record name (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel
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Synthesis routes and methods

Procedure details

The aqueous alkali phase was acidified with hydrochloric acid, and the precipitated product was isolated by extraction with methylene chloride, giving 341 g of a crystalline mass comprising 92 g of cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and 206 g of trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Quantity
206 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Customer
Q & A

Q1: What are the applications of lambda-cyhalothric acid?

A1: Lambda-cyhalothric acid itself is not used as a pesticide. It serves as a vital precursor in synthesizing bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely employed in agriculture and household pest control.

Q2: How is lambda-cyhalothric acid used to prepare bifenthrin?

A2: A two-step process is typically used:

  1. Esterification: Lambda-cyhalothric acid is reacted with a low-molecular-weight alcohol in the presence of weakly acidic catalysts. This forms a lambda-cyhalothric acid ester. []
  2. Transesterification: This ester then undergoes a transesterification reaction with methyl-3-biphenylmethyanol, catalyzed by titanate catalysts. This yields the final product, bifenthrin. []

Q3: Can the enantiomers of lambda-cyhalothric acid be separated?

A3: Yes, enantioselective separation of lambda-cyhalothric acid enantiomers is possible using chiral extraction. This technique employs tartaric esters as chiral selectors in a two-phase system of water and 1,2-dichloroethane. Factors like pH, tartaric ester concentration, and temperature significantly influence the separation efficiency. []

Q4: Are there analytical methods to detect metabolites of pyrethroid pesticides, including those potentially derived from lambda-cyhalothric acid?

A4: Yes, modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) methods coupled with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) allow for the determination of pyrethroid pesticide metabolites in various matrices, including tea. [] While the specific metabolites of lambda-cyhalothric acid are not mentioned in the provided research, the analytical techniques described could be adapted for their detection.

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